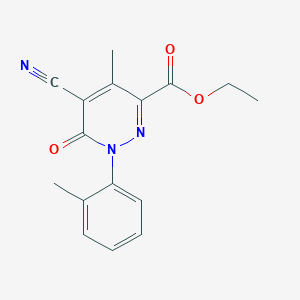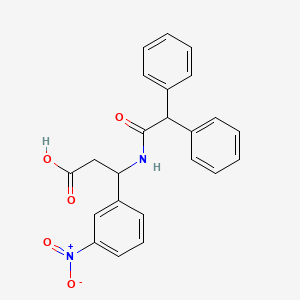![molecular formula C25H24N4O2 B11502209 N-(2,4-dimethylphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11502209.png)
N-(2,4-dimethylphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-(5-METHYL-2-FURYL)-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-(5-METHYL-2-FURYL)-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine, 5-methyl-2-furancarboxaldehyde, and other reagents that facilitate the formation of the dihydropyrimidobenzimidazole core. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-(5-METHYL-2-FURYL)-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-(5-METHYL-2-FURYL)-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as antimicrobial or anticancer properties.
Medicine: Research explores its potential as a drug candidate, focusing on its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new materials, dyes, and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-(5-METHYL-2-FURYL)-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimidobenzimidazole derivatives with different substituents on the aromatic rings. Examples include:
- N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-(2-FURYL)-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE
- N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-(3-METHYL-2-FURYL)-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE
Uniqueness
The uniqueness of N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-(5-METHYL-2-FURYL)-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 5-methyl-2-furyl group, in particular, may confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C25H24N4O2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C25H24N4O2/c1-14-9-11-18(15(2)13-14)27-24(30)22-17(4)26-25-28-19-7-5-6-8-20(19)29(25)23(22)21-12-10-16(3)31-21/h5-13,23H,1-4H3,(H,26,28)(H,27,30) |
InChI Key |
PSWSSZPBBIFOOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=C(O5)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11502138.png)
![2-[2-Ethoxy-4-(methoxymethyl)-6-methylpyridin-3-yl]-4,4-diphenyl-3,4-dihydroquinazoline](/img/structure/B11502143.png)
![2-fluoro-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11502150.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11502155.png)
![ethyl 3-oxo-1-piperidin-1-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B11502160.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B11502163.png)


![2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine](/img/structure/B11502186.png)

![1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl-](/img/structure/B11502202.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11502210.png)
